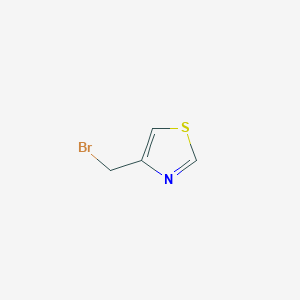

4-(Bromomethyl)thiazole

描述

Overview of Thiazole (B1198619) Chemistry and its Significance in Contemporary Research

The five-membered heterocyclic compound, thiazole, is a significant scaffold in the vast field of chemistry. nih.govnih.gov Comprising a sulfur and a nitrogen atom within its aromatic ring, the thiazole nucleus is a cornerstone in numerous biologically active molecules. nih.govresearchgate.net Although thiazole itself is not typically found in nature, its derivative ring system is a crucial component of many natural products and synthetic compounds, driving extensive research in medicinal and organic chemistry. nih.govresearchgate.net

The journey into thiazole chemistry began in the late 19th century. German chemist Arthur Rudolf Hantzsch was a pivotal figure in this exploration. In 1887, following the discovery of the structural similarities between benzene (B151609) and thiophene (B33073), Hantzsch proposed a similar relationship between pyridine (B92270) and the then-hypothetical thiazole. encyclopedia.com This led to his successful synthesis of the thiazole ring. encyclopedia.comsynarchive.comwikipedia.org The method he developed, now famously known as the Hantzsch thiazole synthesis, involves the reaction of α-haloketones with thioamides and remains one of the most fundamental and widely used methods for constructing the thiazole core. researchgate.netsynarchive.comchemhelpasap.com This discovery opened the door for the synthesis of a vast array of thiazole derivatives and laid the groundwork for understanding their chemical properties and potential applications. encyclopedia.come-bookshelf.de

The thiazole ring is a privileged structure found in a variety of natural products, often exhibiting significant biological activity. wjrr.orgresearchgate.net It is a key component in molecules produced by marine organisms, microbes, and plants. researchgate.netfabad.org.tr One of the most well-known natural products containing a thiazole ring is Vitamin B1 (thiamine), which is essential for metabolism. nih.govbohrium.com The thiazole moiety also forms part of the complex structures of antibiotics like penicillin. nih.govnih.gov

Table 1: Examples of Natural Products Containing a Thiazole Scaffold

| Natural Product | Source/Class | Significance |

|---|---|---|

| Thiamine (Vitamin B1) | Vitamin | Essential coenzyme in metabolism. nih.gov |

| Penicillins | Fungal Metabolites | Class of β-lactam antibiotics. nih.govnih.gov |

| Epothilones | Myxobacteria | Anticancer agents that stabilize microtubules. nih.gov |

| Patellamide A | Marine Tunicate | Cytotoxic cyclic peptide with anticancer potential. nih.gov |

The significance of the thiazole scaffold is further underscored by its presence in a multitude of synthetic pharmaceutical agents approved for clinical use. fabad.org.trbohrium.comresearchgate.net Its ability to interact with various biological targets makes it a valuable component in drug design. researchgate.net Thiazole derivatives are found in drugs with a wide range of therapeutic applications, including anticancer, antiretroviral, and anti-inflammatory agents. nih.govbohrium.combenthamdirect.com

Table 2: Selected FDA-Approved Drugs Featuring a Thiazole Moiety

| Drug Name | Therapeutic Class | Function/Use |

|---|---|---|

| Dasatinib | Anticancer | Kinase inhibitor for treating certain types of leukemia. nih.gov |

| Ritonavir | Antiretroviral | Protease inhibitor used in the treatment of HIV/AIDS. nih.govbohrium.com |

| Sulfathiazole | Antibiotic | A sulfa drug used to treat bacterial infections. bohrium.comresearchgate.net |

| Meloxicam | Anti-inflammatory | Nonsteroidal anti-inflammatory drug (NSAID). bohrium.com |

| Pramipexole | Antiparkinson Agent | Dopamine agonist for treating Parkinson's disease. nih.gov |

In organic synthesis, the thiazole ring serves as a versatile building block. wjrr.org Its aromatic nature allows for various chemical transformations, and the presence of nitrogen and sulfur atoms provides specific sites for reactivity. nih.govresearchgate.net Electrophilic substitution typically occurs at the C5 position, while nucleophilic substitution is favored at the C2 position. fabad.org.trkuey.net The Hantzsch synthesis and its modifications remain a primary route for its construction, allowing for the introduction of diverse substituents. researchgate.net

In medicinal chemistry, the thiazole scaffold is considered a "privileged" structure due to its frequent appearance in bioactive molecules. nih.govnih.govbohrium.com Its derivatives have been extensively studied and have shown a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. benthamdirect.comkuey.netbenthamdirect.com The thiazole ring can act as a bioisostere for other aromatic rings and participate in hydrogen bonding and other interactions with biological targets like enzymes and receptors, making it a key element in the development of new therapeutic agents. researchgate.netnih.gov

Specific Research Focus on 4-(Bromomethyl)thiazole

Within the large family of thiazole derivatives, this compound has emerged as a compound of significant interest for academic and industrial research. Its specific structure confers a reactivity profile that makes it a valuable synthetic tool.

The defining feature of this compound is the bromomethyl group (-CH2Br) attached to the C4 position of the thiazole ring. This group is a highly reactive electrophilic site. The bromine atom is a good leaving group, making the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack.

This reactivity profile is dominated by nucleophilic substitution reactions (specifically SN2 reactions), where a wide variety of nucleophiles—such as amines, thiols, and alkoxides—can displace the bromide ion. This allows for the facile introduction of diverse functional groups at the 4-position of the thiazole ring, effectively using this compound as an alkylating agent. growingscience.com For instance, the condensation of 4-bromomethyl-substituted thiazoles with thioamides is an efficient method for synthesizing more complex thiazole structures. growingscience.com The synthesis of this compound itself can be achieved through methods like the Hantzsch reaction using 1,3-dibromoacetone (B16897), which directly installs the reactive bromomethyl group. growingscience.com

The primary justification for the academic investigation of this compound lies in its utility as a versatile synthetic intermediate. Its predictable and high reactivity makes it a key building block for the synthesis of more complex, polysubstituted thiazole derivatives. growingscience.com Researchers utilize this compound to construct libraries of novel molecules for biological screening. researchgate.net

The ability to easily link the thiazole core to other molecular fragments via the reactive bromomethyl handle is crucial in drug discovery programs. For example, it can be used to synthesize potential DNA topoisomerase inhibitors or other targeted therapeutic agents. nih.gov The study of its reactions, such as its use in generating transient o-quinodimethane species for cycloaddition reactions, further expands its synthetic potential and provides deeper insights into heterocyclic reactivity. acs.orgacs.org Therefore, a thorough understanding of the synthesis and reactivity of this compound is fundamental for advancing the fields of medicinal chemistry and organic synthesis.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(bromomethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c5-1-4-2-7-3-6-4/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQYITAZUKBNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90432513 | |

| Record name | 4-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52829-53-5 | |

| Record name | 4-(bromomethyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90432513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromomethyl Thiazole and Its Derivatives

Classical Approaches to Thiazole (B1198619) Ring Construction Relevant to 4-(Bromomethyl)thiazole

Several foundational methods in heterocyclic chemistry provide the basis for synthesizing the thiazole scaffold, which can then be further functionalized.

Hantzsch Thiazole Synthesis and its Variants.synarchive.comwikipedia.orgnbinno.com

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a cornerstone in the synthesis of thiazole rings. synarchive.com It is a versatile and widely used method due to its simplicity and the ability to introduce a variety of substituents. nbinno.comnih.gov The reaction generally involves the cyclization of α-halocarbonyl compounds with compounds containing an N-C-S fragment, such as thioamides, thioureas, thiosemicarbazides, or thiosemicarbazones. nih.govchemhelpasap.com

The fundamental Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. nbinno.comchemhelpasap.comcutm.ac.in The mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, forming an intermediate. nih.gov This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic thiazole ring. nih.govyoutube.com This method is highly efficient for producing thiazoles with various alkyl, aryl, or heteroaryl substituents at the 2, 4, and 5 positions. nih.gov

Numerous modifications and improvements to the Hantzsch synthesis have been developed to enhance yields, shorten reaction times, and employ greener reaction conditions. mdpi.com These include the use of microwave irradiation, ultrasonic irradiation, and various catalysts. mdpi.comresearchgate.net For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in a one-pot, three-component synthesis of Hantzsch thiazole derivatives. mdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis

| α-Halocarbonyl Compound | Thio-Component | Product | Reference |

| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| Chloroacetone | Thioacetamide (B46855) | 2,4-Dimethylthiazole | wikipedia.org |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea and substituted benzaldehydes | Substituted Hantzsch thiazole derivatives | mdpi.com |

A relevant variation of the Hantzsch synthesis for obtaining precursors to this compound involves the use of 1,3-dibromoacetone (B16897). This symmetrical α,α'-dihaloketone can react with thioamides to form this compound derivatives. For example, the reaction of 1,3-dibromoacetone with thioacetamide would be expected to yield 2-methyl-4-(bromomethyl)thiazole. The reactivity of the two bromine atoms allows for the formation of the thiazole ring at one end and leaves a bromomethyl group at the 4-position of the thiazole.

Cook-Heilbron Synthesis and Modifications.wikipedia.orgresearchgate.net

The Cook-Heilbron synthesis, discovered in 1947, is a method for preparing 5-aminothiazoles. wikipedia.org This reaction involves the interaction of α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates under mild conditions. nih.govwikipedia.org The mechanism involves a nucleophilic attack of the amino group on the carbon of the sulfur-containing reagent, followed by an intramolecular cyclization involving the nitrile group. wikipedia.org While this method primarily yields 5-aminothiazoles, modifications and subsequent reactions could potentially lead to the synthesis of other thiazole derivatives. wikipedia.orgresearchgate.net

Herz Synthesis.wikipedia.org

The Herz synthesis is another classical method that can be used to generate precursors for thiazole synthesis. wikipedia.org This reaction typically involves the treatment of an aniline (B41778) with disulfur (B1233692) dichloride to form a 1,2,3-benzodithiazolium salt, known as a Herz salt. While not a direct synthesis of the thiazole ring itself, the resulting intermediates can be further manipulated to form various sulfur-containing heterocycles, including derivatives that could be converted to thiazoles. wikipedia.org

Targeted Synthesis of this compound and its Direct Precursors

The direct synthesis of this compound often involves the bromination of a pre-formed thiazole precursor. A common strategy is the radical bromination of 4-methylthiazole (B1212942) or its derivatives. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or under light irradiation. nih.gov

Another approach involves the synthesis of 4-(hydroxymethyl)thiazole, which can then be converted to this compound. The 4-(hydroxymethyl)thiazole precursor can be synthesized through various routes, including the Hantzsch synthesis using an appropriate α-halocarbonyl compound. For example, reacting 1-bromo-3-hydroxyacetone with a thioamide would yield a 4-(hydroxymethyl)thiazole. The subsequent conversion of the hydroxyl group to a bromine can be accomplished using standard reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

A multi-step synthesis of 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles has been reported, which involves the initial Hantzsch cyclization to form a 4-(4-halophenyl)-2-methylthiazole. nih.gov This intermediate is then subjected to sequential bromination, first at the 5-position of the thiazole ring via electrophilic substitution with NBS, followed by a free-radical benzylic bromination of the 2-methyl group with NBS under light irradiation. nih.gov Although this example focuses on a 2-(bromomethyl) derivative, a similar strategy could be adapted for the synthesis of 4-(bromomethyl)thiazoles.

The synthesis of the full family of bromothiazoles, including di- and tri-brominated species, has been systematically revisited and optimized. lookchem.comnih.gov These methods often employ sequential bromination and debromination steps, providing access to a wide range of brominated thiazole building blocks. lookchem.comnih.gov

Table 2: Synthetic Approaches to this compound and Precursors

| Precursor | Reagent(s) | Product | Reaction Type | Reference |

| 4-Methylthiazole | N-Bromosuccinimide (NBS), Radical Initiator | This compound | Radical Bromination | nih.gov |

| 4-(Hydroxymethyl)thiazole | Phosphorus Tribromide (PBr₃) or Thionyl Bromide (SOBr₂) | This compound | Halogenation | |

| 1-Bromo-3-hydroxyacetone | Thioamide | 4-(Hydroxymethyl)thiazole | Hantzsch Synthesis | |

| 4-(4-Halophenyl)-2-methylthiazole | N-Bromosuccinimide (NBS) | 5-Bromo-4-(4-halophenyl)-2-methylthiazole | Electrophilic Bromination | nih.gov |

| 5-Bromo-4-(4-halophenyl)-2-methylthiazole | N-Bromosuccinimide (NBS), Light | 5-Bromo-2-(bromomethyl)-4-(4-halophenyl)thiazole | Radical Bromination | nih.gov |

Bromination Reactions for Bromomethyl Group Introduction

A common and direct route to this compound involves the radical bromination of a 4-methylthiazole precursor. This reaction selectively targets the methyl group, which is activated by the adjacent aromatic thiazole ring, making it analogous to a benzylic position. masterorganicchemistry.com

N-Bromosuccinimide (NBS) is the reagent of choice for introducing the bromomethyl group onto a thiazole ring. wikipedia.orgnih.gov NBS is favored because it provides a low, constant concentration of molecular bromine (Br₂), which promotes the desired free-radical substitution pathway while suppressing potential side reactions like electrophilic addition to the thiazole ring. masterorganicchemistry.com The reaction is typically carried out in a nonpolar solvent, such as carbon tetrachloride (CCl₄), and requires a radical initiator. wikipedia.org

In a specific synthetic application, a 2-methylthiazole (B1294427) derivative was successfully brominated at the methyl position to yield a 2-(bromomethyl)thiazole (B166336) intermediate. nih.gov This transformation was achieved by treating the starting material with NBS under light irradiation, which serves to initiate the free-radical chain reaction. nih.gov This method highlights the utility of NBS in selectively functionalizing the alkyl side chain of a thiazole ring. nih.gov

The methyl group at the 4-position of the thiazole ring exhibits reactivity similar to that of a benzylic carbon due to the aromaticity of the heterocycle. masterorganicchemistry.comchemistrysteps.com This allows for the application of benzylic bromination strategies, most notably the Wohl-Ziegler reaction. wikipedia.org The stability of the intermediate radical is a key factor driving this selectivity. chemistrysteps.com

The mechanism proceeds via a free-radical chain reaction:

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., AIBN) or by UV light, which generates a bromine radical from NBS. chemistrysteps.com

Propagation: A bromine radical abstracts a hydrogen atom from the 4-methyl group, forming a resonance-stabilized thiazol-4-yl-methyl radical. masterorganicchemistry.com This radical is particularly stable because the unpaired electron can be delocalized into the thiazole ring. chemistrysteps.com The radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form this compound and a new bromine radical, continuing the chain. chemistrysteps.com

Termination: The reaction concludes when radicals combine. masterorganicchemistry.com

This strategy is highly regioselective, ensuring that bromination occurs exclusively at the benzylic-like position, leaving other C-H bonds on the molecule untouched. masterorganicchemistry.com For the reaction to succeed, the target carbon must possess at least one hydrogen atom to be abstracted. masterorganicchemistry.com

Formation of 4-Bromomethyl-Substituted Thiazolium Salts

Thiazolium salts are important precursors for N-heterocyclic carbenes and possess unique properties as ionic liquids. researchgate.net The synthesis of thiazolium salts, including those bearing a 4-bromomethyl substituent, can be achieved through Hantzsch-type condensation reactions. analis.com.my A general and high-yielding method involves the reaction of an α-halocarbonyl compound with a thiosemicarbazide (B42300) derivative. researchgate.net

The proposed mechanism for the formation of these salts involves several steps:

S-alkylation: The initial step is a nucleophilic substitution where the sulfur atom of the thiosemicarbazide attacks the carbon of the α-halocarbonyl (e.g., a phenacyl bromide derivative), displacing the bromide ion. researchgate.net

Heterocyclization: An intramolecular nucleophilic attack by a nitrogen atom of the thiosemicarbazide onto the carbonyl carbon leads to the formation of a five-membered ring intermediate. researchgate.net

Dehydration and Aromatization: The intermediate then undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring. In the presence of the HBr generated during the reaction, the final product is isolated as the stable thiazolium bromide salt. researchgate.net

This method allows for the construction of novel 2,4-disubstituted and 2,3,4-trisubstituted thiazolium bromide derivatives in high yields at ambient temperatures. researchgate.net

Synthesis of Dihydrothiazole Bromomethyl Derivatives

Dihydrothiazoles, also known as thiazolines, are important heterocyclic scaffolds. The synthesis of bromomethyl-substituted dihydrothiazoles can be achieved through bromine-induced cyclization reactions. One reported method involves the cyclization of an N-allylthioamide moiety. researchgate.net This process leads to the formation of a 5-bromomethyl-1,3-thiazoline ring, which can then be hydrolyzed if desired. researchgate.net This strategy effectively builds the heterocyclic ring while simultaneously incorporating the bromomethyl functional group at a specific position. researchgate.net

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic efforts are increasingly focused on developing methodologies that are more efficient and environmentally benign.

Catalyst-Free Methods

The Wohl-Ziegler bromination can be considered a catalyst-free method in the sense that it does not require a metal catalyst that is regenerated in a catalytic cycle. wikipedia.org The reaction is instead promoted by a radical initiator, which is consumed during the reaction. wikipedia.org Typical initiators include peroxides or azobisisobutyronitrile (AIBN), although the reaction can also be initiated simply by heat (thermolysis) or UV light (photolysis). masterorganicchemistry.comwikipedia.org The use of light as an initiator is a particularly "green" aspect, as it avoids the need for chemical additives. This approach, using NBS and a radical initiator, provides an effective and selective means for benzylic bromination without the use of harsh or toxic metal catalysts. wikipedia.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant tool in medicinal and synthetic chemistry, offering considerable advantages over conventional heating methods. nih.govscielo.br This technique utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and enhanced reaction selectivity. nih.govnih.gov The application of microwaves in the synthesis of heterocyclic compounds, including thiazole derivatives, has been extensively explored. scielo.brnih.gov

The synthesis of various thiazole derivatives has been successfully achieved using microwave irradiation. nih.gov For instance, the preparation of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates was accomplished by irradiating a mixture of the corresponding bromo ester and substituted phenylthiourea (B91264) in polyethylene (B3416737) glycol (PEG)-400 at 100°C for just 60 seconds. nih.gov Similarly, novel 1-thiazolyl-pyridazinedione derivatives have been prepared through a one-pot, three-component synthesis under microwave irradiation, highlighting the efficiency of this method in constructing complex heterocyclic systems in short reaction times (4-8 minutes). nih.gov The use of eco-friendly solvents like glycerol (B35011) or catalysts such as chitosan (B1678972) can further enhance the "green" credentials of these synthetic protocols. scielo.brnih.gov This methodology's key benefits—simplicity, reduced reaction duration, and improved yields—make it a highly attractive approach for the synthesis of this compound and its derivatives. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Benzothiazoles This table is interactive. You can sort and filter the data.

| Feature | Microwave-Assisted Synthesis | Conventional Heating | Reference |

|---|---|---|---|

| Reaction Time | Significantly Reduced (e.g., minutes) | Longer (e.g., hours) | scielo.br |

| Product Yield | Increased (by 12% to 20%) | Generally Lower | scielo.br |

| Energy Consumption | Lower | Higher | scielo.br |

| Environmental Impact | More eco-friendly | Less eco-friendly | scielo.brnih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to initiate and accelerate chemical reactions. This technique offers a valuable green alternative to traditional synthetic methods, often providing advantages such as milder reaction conditions, shorter reaction times, and high yields. nih.govnih.govmdpi.com The synthesis of various thiazole-containing scaffolds has been shown to benefit from ultrasonic irradiation. nih.gov

The preparation of novel thiazole derivatives through the reaction of 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide with various reagents has been successfully performed using ultrasonic irradiation in the presence of an eco-friendly biocatalyst. nih.govnih.gov This method proved efficient, with a comparative study showing higher yields compared to reactions without sonication. nih.gov The reusability of the catalyst for multiple cycles without significant loss of potency is another key advantage. nih.govnih.gov Similarly, the synthesis of complex triazole-thiazole hybrids has been achieved by applying ultrasonic irradiation to the reactions of triazolyl-3-oxo-N-phenylpropanethioamides with chloro-reagents. These findings demonstrate that ultrasound assistance is an effective and environmentally benign methodology for the synthesis of this compound precursors and related derivatives. nih.govmdpi.com

Use of Ionic Liquids as Reaction Media and Catalysts

Ionic liquids (ILs) are salts with melting points below 100°C, often existing as liquids at room temperature. tcichemicals.com They are considered "green" solvents due to their unique properties, including negligible vapor pressure, non-flammability, high thermal stability, and high ionic conductivity. tcichemicals.comresearchgate.net These characteristics make them attractive alternatives to volatile organic solvents in chemical synthesis. tcichemicals.comscispace.com

In organic synthesis, ionic liquids can function as both the reaction medium and a catalyst. nih.gov The solute is solvated only by ions, creating a reaction environment distinct from that of water or conventional organic solvents, which can lead to high selectivity. tcichemicals.com Their application has been reported in a wide array of reactions, such as the Diels-Alder reaction, Friedel-Crafts reactions, and various transition-metal-mediated catalyses like Heck and Suzuki cross-coupling reactions. tcichemicals.comscispace.comnih.gov The low solubility of some ionic liquids in water and nonpolar organic solvents facilitates the separation of products and allows for the recovery and reuse of the ionic liquid, which is advantageous from an environmental and economic perspective. tcichemicals.com While specific examples for the synthesis of this compound are not prominent, the established utility of ionic liquids in the synthesis of other heterocyclic compounds suggests their potential as a beneficial medium for its preparation. researchgate.netnih.gov

Synthetic Transformations Utilizing this compound as a Building Block

Nucleophilic Substitution Reactions

The bromine atom in the bromomethyl group of this compound is a good leaving group, making the adjacent carbon atom highly electrophilic. This reactivity allows this compound to serve as a versatile building block in a variety of nucleophilic substitution reactions, enabling the introduction of the thiazole-4-ylmethyl moiety into a wide range of molecules.

4-(Bromomethyl)-substituted thiazoles and their corresponding thiazolium salts are effective alkylating agents for sulfur-based nucleophiles. growingscience.com They react readily with a series of thiophenols and heterylthiols in S-alkylation reactions to produce a library of 4-thiomethyl-functionalised 1,3-thiazoles in high yields. growingscience.com This transformation is a direct and efficient method for forming a carbon-sulfur bond, attaching the thiazole ring to a sulfur-containing fragment via a methylene (B1212753) bridge. growingscience.comjmaterenvironsci.com The general strategy involves the treatment of thiols with an alkyl halide, such as this compound, often in the presence of a base. jmaterenvironsci.com

Table 2: Examples of S-Alkylation using this compound Derivatives This table is interactive. You can sort and filter the data.

| Thiol Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Thiophenols | 4-(Arylthiomethyl)-thiazoles | High | growingscience.com |

Similar to S-alkylation, the electrophilic carbon of the bromomethyl group is susceptible to attack by nitrogen nucleophiles. This compound and its analogs react with various heterocyclic amines in nucleophilic substitution reactions. nih.gov This reaction serves as a powerful tool for synthesizing more complex thiazole derivatives by forming a new carbon-nitrogen bond. nih.gov

Furthermore, thiosemicarbazide and its derivatives, which contain both sulfur and nitrogen nucleophilic centers, are important precursors in heterocyclic synthesis. chemmethod.comresearchgate.net While they are commonly used to construct the thiazole ring itself via reaction with α-haloketones (a Hantzsch-type synthesis), they can also act as nucleophiles. mdpi.com The reaction of a bromoalkyl thiazole derivative with thiosemicarbazones proceeds to form more elaborate thiazole-containing structures. nih.gov The initial step often involves a nucleophilic attack from the sulfur atom of a thiosemicarbazide derivative onto an electrophilic carbon, leading to cyclization and the formation of a new heterocyclic ring. mdpi.com

C-H Arylation Methodologies

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of complex aryl- and heteroaryl-substituted thiazoles, avoiding the need for pre-functionalized starting materials. acs.orgnih.govresearchgate.net These late-stage functionalization techniques are particularly valuable in medicinal chemistry for the rapid diversification of core scaffolds to explore structure-activity relationships. semanticscholar.org Research into the C-H arylation of the thiazole nucleus has revealed that regioselectivity can be precisely controlled by the careful selection of catalysts, ligands, and reaction conditions, allowing for targeted functionalization at the C2, C4, or C5 positions.

Palladium-catalyzed reactions are predominant in this field. The regiochemical outcome is often dictated by the specific catalytic system employed. For instance, direct arylation of the thiazole ring at the C2 and C5 positions can be achieved with high selectivity. A catalytic system comprising a palladium catalyst, a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃), and a base such as sodium tert-butoxide (NaOtBu) has been shown to favor arylation at the C2 position. nih.gov In contrast, employing a palladium catalyst with a ligand like bathophenanthroline (B157979) (Bphen) and a base such as potassium phosphate (B84403) (K₃PO₄) directs the arylation to the C5 position. nih.gov

Furthermore, ligand-free palladium-catalyzed systems have been developed for the regioselective arylation of thiazole derivatives. An efficient method for C5-arylation utilizes a palladium catalyst in the absence of specialized ligands, proceeding through a hypothesized Pd(0/II) catalytic cycle. acs.orgnih.gov For C2-arylation, a dual-catalyst system using palladium and copper(II) trifluoroacetate (B77799) (Cu(TFA)₂) under ligand-free conditions has proven effective. rsc.orgrsc.org

While the C2 and C5 positions are the most common sites for C-H arylation due to their electronic properties, methodologies for the less reactive C4 position have also been established. A C4-selective C-H arylation of 2-aminothiazoles has been successfully performed using arylboronic acids. nagoya-u.ac.jp This transformation is achieved with a palladium acetate (B1210297) (Pd(OAc)₂) catalyst in combination with 1,10-phenanthroline (B135089) (phen), (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and lithium tetrafluoroborate (B81430) (LiBF₄). nagoya-u.ac.jp These distinct methodologies provide a versatile toolkit for synthesizing a wide array of specifically substituted thiazole derivatives.

| Position | Catalyst System | Coupling Partner | Key Conditions | Ref. |

| C2 | Pd/PPh₃ | Aryl Halides | NaOtBu (base) | nih.gov |

| C2 | Pd / Cu(TFA)₂ | Aryl Halides | Ligand-free | rsc.orgrsc.org |

| C4 | Pd(OAc)₂/phen | Arylboronic Acids | TEMPO, LiBF₄, in air | nagoya-u.ac.jp |

| C5 | Pd/Bphen | Aryl Halides | K₃PO₄ (base) | nih.gov |

| C5 | Pd catalyst | Aryl Halides | Ligand-free | acs.orgnih.gov |

Derivatization Strategies for Enhanced Biological Activity

The modification of core heterocyclic structures is a fundamental strategy in medicinal chemistry to enhance biological activity and optimize pharmacokinetic profiles. globalresearchonline.net The this compound scaffold is particularly amenable to derivatization due to the high reactivity of the bromomethyl group, which serves as a versatile electrophilic handle for introducing a wide array of functional groups via nucleophilic substitution. This allows for the systematic modification of the molecule to improve its therapeutic potential. globalresearchonline.netnih.gov

Structure-activity relationship (SAR) studies on various thiazole derivatives have provided valuable insights into the types of substitutions that can lead to enhanced biological effects, such as antimicrobial and anticancer activities. bohrium.comnih.gov By incorporating specific moieties known to confer or improve potency, novel derivatives of this compound can be designed with targeted biological outcomes.

For antimicrobial applications, the introduction of other heterocyclic rings or specific substituted aryl groups can significantly boost activity. For example, creating hybrid molecules by linking the thiazole core to a 2-pyrazoline (B94618) ring has been shown to result in compounds with promising antimicrobial potential. nih.gov In one study of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the introduction of a (4-chlorobenzylidene)amino group led to a compound with promising activity against both bacterial and fungal strains, comparable to standard drugs like norfloxacin (B1679917) and fluconazole. nih.gov Similarly, derivatization of 2-aminobenzothiazoles with a nitro group has been found to increase antibacterial potency. semanticscholar.org The synthesis of thiazole-piperazine derivatives has also yielded compounds with significant antifungal activity, particularly against Candida parapsilosis. researchgate.net

In the context of anticancer activity, specific substitutions on the thiazole ring are crucial for efficacy. Aromatic substitution at the para position of an aryl group attached to the thiazole ring can enhance anticancer activity. nih.gov A study on 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated that derivatization with a (4-(dimethylamino)benzylidene)amino moiety resulted in the most active compound against the MCF-7 human breast adenocarcinoma cell line, with an IC₅₀ value of 10.5 μM. nih.gov This highlights the importance of the electronic and steric properties of the substituents in achieving potent cytotoxic effects. These examples underscore the strategy of using the reactive bromomethyl handle on the this compound core to attach functionalities that have been proven to enhance the desired biological activity in related thiazole systems.

| Thiazole Derivative Class | Substituent/Modification for Enhanced Activity | Target Biological Activity | Result/Observation | Ref. |

| 4-(4-Bromophenyl)-thiazol-2-amines | (4-(Dimethylamino)benzylidene)amino group | Anticancer (MCF-7 cell line) | Most potent derivative in the series (IC₅₀ = 10.5 μM) | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amines | (4-Chlorobenzylidene)amino group | Antimicrobial | Promising activity comparable to norfloxacin and fluconazole | nih.gov |

| 2-Aminobenzothiazoles | Introduction of a 6-nitro group | Antibacterial | Enhanced potency against Gram-positive and Gram-negative bacteria | semanticscholar.org |

| Thiazole-piperazine derivatives | 4-Arylpiperazine-1-yl acetamide (B32628) moiety | Antifungal | Significant activity against Candida parapsilosis | researchgate.net |

| Thiazolyl-2-pyrazoline hybrids | Clubbing thiazole with a 2-pyrazoline ring | Antimicrobial | General strategy to enhance antimicrobial potential | nih.gov |

Reaction Mechanisms and Theoretical Studies of 4 Bromomethyl Thiazole

Mechanistic Pathways of Bromination and Derivatization Reactions

The chemical reactivity of 4-(bromomethyl)thiazole is dictated by the interplay between the aromatic thiazole (B1198619) ring and the reactive bromomethyl substituent. The mechanisms governing its formation and subsequent reactions are crucial for its application in synthetic chemistry.

The thiazole ring itself can undergo electrophilic substitution. The electron distribution in the thiazole ring makes the C5 position the most electron-rich and, therefore, the preferred site for electrophilic attack pharmaguideline.com. The sulfur atom acts as an electron donor, enhancing the reactivity at this position pharmaguideline.com. However, the formation of the this compound moiety does not typically proceed through direct electrophilic attack on the ring to add a bromomethyl group. Instead, the bromination occurs at an existing methyl group attached to the ring, following a different mechanistic pathway.

The synthesis of this compound from 4-methylthiazole (B1212942) is effectively achieved through a free-radical bromination mechanism. This reaction is analogous to benzylic bromination, where the thiazole ring provides stability to the radical intermediate similar to a benzene (B151609) ring. The process is commonly carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) acs.org.

The mechanism proceeds through a classic free-radical chain reaction:

Initiation: The initiator (AIBN) decomposes upon heating to form free radicals, which then abstract a hydrogen atom from HBr (present in trace amounts) or react with NBS to generate a bromine radical (Br•).

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-methylthiazole. This forms a resonance-stabilized thiazol-4-ylmethyl radical and a molecule of hydrogen bromide (HBr). This radical is stabilized by the adjacent thiazole ring. The newly formed HBr reacts with NBS to produce a molecule of bromine (Br₂). The thiazol-4-ylmethyl radical then reacts with Br₂ to form the product, this compound, and regenerates a bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

A computational study of the selective free-radical bromination of 4,5-dimethylthiazole supports this mechanistic understanding acs.org.

Once formed, this compound is an excellent substrate for nucleophilic substitution reactions. The carbon atom of the bromomethyl group is electrophilic, and the bromide ion is a good leaving group. The primary mechanism for its derivatization is the S_N2 (bimolecular nucleophilic substitution) reaction researchgate.net.

In this mechanism, a nucleophile directly attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step. A wide variety of nucleophiles can be employed, making this compound a versatile building block. For instance, it readily reacts with thiols or thiolates to form thioethers mdpi.comnih.gov. The reaction of 2-bromomethyl-1,3-thiaselenole (a related compound) with 1,3-benzothiazole-2-thiol involves the attack of the thiolate anion on the bromomethyl group, illustrating this key reactivity pattern nih.gov. This highlights its utility in synthesizing more complex molecules by forming new carbon-sulfur, carbon-oxygen, or carbon-nitrogen bonds.

Computational Chemistry and Quantum Chemical Studies

Computational methods, particularly quantum chemical calculations, provide deep insights into the structural and electronic properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the molecular properties of heterocyclic compounds, including thiazole derivatives researchgate.netepu.edu.iqresearchgate.netresearchgate.netresearchgate.net. These calculations can predict molecular geometry, electronic structure, and vibrational spectra with a high degree of accuracy researchgate.netfz-juelich.denih.gov. The B3LYP functional combined with basis sets like 6-311G is commonly employed for geometry optimization and electronic property calculations of such molecules researchgate.netepu.edu.iqresearchgate.net.

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule faccts.de. For thiazole derivatives, DFT calculations have been shown to provide geometric parameters (bond lengths and angles) that are in good agreement with experimental data obtained from methods like X-ray crystallography researchgate.net. The optimized geometry represents the most stable conformation of the molecule in the gas phase researchgate.netepu.edu.iq.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C4-C(CH₂) | ~1.51 Å |

| C(CH₂)-Br | ~1.95 Å | |

| S1-C2 | ~1.72 Å | |

| N3-C4 | ~1.38 Å | |

| Bond Angles | C5-C4-C(CH₂) | ~128° |

| C4-C(CH₂)-Br | ~111° | |

| C2-N3-C4 | ~110° |

Note: These are representative values based on typical DFT calculations for similar structures.

Following geometry optimization, the same theoretical level can be used to calculate the harmonic vibrational frequencies uit.nomdpi.com. These theoretical frequencies correspond to the fundamental vibrational modes of the molecule and can be correlated with experimental infrared (IR) and Raman spectra. Comparing theoretical and experimental spectra aids in the assignment of specific vibrational modes to observed spectral bands researchgate.net.

Table 2: Comparison of Key Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Calculated Frequency (DFT) | Experimental Frequency (IR) |

| C-H stretch (ring) | Thiazole C-H | ~3100 cm⁻¹ | ~3090 cm⁻¹ |

| C-H stretch (aliphatic) | -CH₂- | ~2960 cm⁻¹ | ~2955 cm⁻¹ |

| C=N stretch | Thiazole Ring | ~1640 cm⁻¹ | ~1635 cm⁻¹ |

| C-Br stretch | -CH₂Br | ~650 cm⁻¹ | ~645 cm⁻¹ |

Note: Calculated frequencies are often systematically scaled to better match experimental values.

Density Functional Theory (DFT) Calculations

Frontier Molecular Orbitals (FMOs) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of chemical species. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. youtube.comucsb.edu The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comyoutube.com

For this compound, the FMO analysis predicts specific sites of reactivity:

HOMO : The HOMO is expected to be predominantly localized on the thiazole ring, particularly with significant contributions from the sulfur and nitrogen lone pairs. This high-energy orbital indicates that the thiazole ring, specifically the S and N atoms, can act as a nucleophilic center in certain reactions.

LUMO : The LUMO is anticipated to be centered on the bromomethyl group, specifically the antibonding σ* orbital of the Carbon-Bromine bond. The low energy of this orbital makes the methylene (B1212753) carbon highly susceptible to nucleophilic attack, facilitating the displacement of the bromide ion.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The specific distribution and energies of these orbitals dictate the molecule's behavior in pericyclic reactions and interactions with other electrophiles and nucleophiles. imperial.ac.uk

Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound

| Orbital | Predicted Primary Localization | Implied Reactivity |

|---|---|---|

| HOMO | Thiazole Ring (S and N lone pairs) | Nucleophilic character at the heteroatoms |

| LUMO | C-Br σ* antibonding orbital | Electrophilic character at the bromomethyl carbon |

| HOMO-LUMO Gap | Moderate | Indicates good reactivity as an electrophile |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of a localized Lewis structure, including lone pairs and bonds. wikipedia.orguba.ar It is particularly useful for quantifying intramolecular charge transfer and delocalization effects by examining the interactions between filled (donor) and empty (acceptor) orbitals. taylorandfrancis.commaterialsciencejournal.org The stabilization energy (E(2)) associated with these interactions indicates the strength of electron delocalization. periodicodimineralogia.it

Lone Pair Delocalization : The lone pair orbitals of the nitrogen atom, LP(N), and the sulfur atom, LP(S), can donate electron density into the antibonding π* orbitals of the thiazole ring's C=C and C=N bonds. This delocalization stabilizes the ring and influences its aromatic character.

Intramolecular Charge Transfer : Electron density may also be transferred from the lone pairs of the heteroatoms to the antibonding σ* orbital of the C-Br bond. This interaction, though likely weaker, would slightly weaken the C-Br bond and increase the electrophilicity of the attached carbon atom.

These delocalization effects, quantified by the second-order perturbation theory analysis in NBO calculations, are crucial for understanding the molecule's electronic structure and reactivity. materialsciencejournal.org

Table 2: Predicted Major NBO Donor-Acceptor Interactions in this compound

| Donor Orbital (i) | Acceptor Orbital (j) | Type of Interaction | Predicted Significance |

|---|---|---|---|

| LP(1) N | π(C2-S1), π(C4-C5) | n → π* | High |

| LP(1) S | π(C2-N3), π(C4-C5) | n → π* | Moderate to High |

| π(C4-C5) | π*(C2-N3) | π → π* | Moderate |

| LP(1) N | σ*(C-Br) | n → σ* | Low to Moderate |

Molecular Electrostatic Potentials

A Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution within a molecule, allowing for the prediction of how it will interact with other species. researchgate.net It is a valuable tool for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.net Regions of negative potential (typically colored red or yellow) are electron-rich and prone to attack by electrophiles, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For this compound, the MEP map is expected to show:

Negative Potential : The most negative potential would be concentrated around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and coordination with electrophiles.

Positive Potential : A significant region of positive potential would be located around the methylene hydrogens and, most importantly, the carbon of the bromomethyl group. This positive character highlights its role as the primary electrophilic center for nucleophilic substitution reactions. A region of positive potential, known as a σ-hole, may also be present on the bromine atom, allowing it to act as a halogen bond donor. semanticscholar.org

Table 3: Predicted Molecular Electrostatic Potential (MEP) Regions and Reactivity

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

|---|---|---|

| Nitrogen Atom (N3) | Strongly Negative (Red) | Site for electrophilic attack, protonation |

| Bromomethyl Carbon | Strongly Positive (Blue) | Site for nucleophilic attack (SN reactions) |

| Ring Hydrogen Atoms | Moderately Positive (Blue/Green) | Potential sites for weak interactions |

| Bromine Atom | Positive σ-hole | Potential for halogen bonding |

Molecular Dynamics Simulations (Implicit)

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov Implicit solvent models, in particular, represent the solvent as a continuous medium rather than individual molecules, which significantly reduces computational cost. nih.gov This approach is effective for exploring conformational changes, molecular stability, and the thermodynamics of reactions in solution.

For this compound, implicit MD simulations could be employed to:

Investigate the conformational flexibility of the bromomethyl side chain relative to the thiazole ring.

Study the stability of potential reaction intermediates, such as a bridged thiazolium cation, in various solvents.

Calculate the potential of mean force along a reaction coordinate, providing insights into the energy barriers of nucleophilic substitution pathways and the influence of solvent polarity on these barriers.

Such simulations are valuable for bridging the gap between theoretical gas-phase calculations and experimental results in solution, offering a more realistic picture of the molecule's dynamic behavior. mdpi.com

Studies on Reactivity and Selectivity

The reactivity of this compound is governed by the distinct electronic properties of the thiazole ring and the bromomethyl group. The thiazole ring itself exhibits a complex reactivity pattern. ijper.orgpharmaguideline.com The nitrogen at position 3 is basic and a site for alkylation, while the carbon at position 2 is the most acidic and can be deprotonated by strong bases. pharmaguideline.com Electrophilic substitution typically occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.com

However, the presence of the bromomethyl group at position 4 overwhelmingly directs the reactivity. This group is a potent electrophile, making the molecule an excellent substrate for nucleophilic substitution reactions (SN2). A wide range of nucleophiles, including amines, thiols, alcohols, and carbanions, can readily displace the bromide ion to form new carbon-heteroatom or carbon-carbon bonds. nih.govekb.egsapub.org

The selectivity of reactions often favors the highly reactive bromomethyl site over potential reactions at the thiazole ring itself, especially under neutral or mild conditions.

Theoretical Prediction of Reaction Pathways and Intermediates

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the most likely pathways for chemical reactions. physchemres.org By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the detailed mechanism of a reaction.

For this compound reacting with a nucleophile, theoretical studies can:

Model the SN2 Pathway : Calculations can determine the geometry of the pentavalent transition state and the associated activation energy for the direct displacement of the bromide ion.

Investigate Alternative Pathways : It is possible to explore alternative mechanisms, such as those involving initial coordination of the nucleophile to the thiazole ring or the formation of radical intermediates under specific conditions.

Predict Regioselectivity : In cases with multifunctional nucleophiles, computational models can predict which atom of the nucleophile will preferentially attack the electrophilic carbon.

These theoretical predictions provide a framework for understanding experimental observations and for optimizing reaction conditions to favor desired products. nih.gov

Seleniranium Intermediates in Related Systems

Studies on analogous selenium-containing heterocycles, such as 2-bromomethyl-1,3-thiaselenole, have shown that reactions can proceed through cyclic three-membered "seleniranium" cation intermediates. nih.govmdpi.com This occurs when the selenium atom acts as an internal nucleophile, displacing the bromide and forming a strained ring. This intermediate is then opened by an external nucleophile.

By analogy, it is plausible that this compound could, under certain conditions, form a bridged "thiiranium" or bicyclic "thiazolium" intermediate through neighboring group participation by the ring sulfur or nitrogen. The formation of such an intermediate would have significant stereochemical and regiochemical consequences for the subsequent nucleophilic attack. While likely less favorable than a direct SN2 reaction due to the aromaticity of the thiazole ring, the potential for such an intermediate pathway cannot be entirely discounted and represents an area for further theoretical investigation.

Advanced Analytical Techniques for Characterization of 4 Bromomethyl Thiazole and Its Derivatives

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the structure of 4-(bromomethyl)thiazole. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide information about its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

¹H NMR Spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For thiazole (B1198619) derivatives, the aromatic protons typically appear in the downfield region of the spectrum. The protons of the bromomethyl group at the 4-position of the thiazole ring are expected to show a characteristic singlet in the region of 4.5-5.0 ppm due to the electron-withdrawing effect of the adjacent bromine atom and the thiazole ring. The protons on the thiazole ring itself will have distinct chemical shifts. For instance, in related thiazole structures, the H5 proton often appears as a singlet.

¹³C NMR Spectroscopy provides information about the different carbon atoms in the molecule. The carbon atoms of the thiazole ring typically resonate in the aromatic region (around 110-160 ppm). The carbon of the bromomethyl group is expected to appear in the upfield region, typically around 20-30 ppm. For example, in a series of thiazole-based stilbene (B7821643) analogs, the vinylic carbon adjacent to the thiazole ring was found at around 119.3–124.6 ppm. cardiff.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| H2 (thiazole ring) | ~8.8-9.0 | - |

| H5 (thiazole ring) | ~7.4-7.6 | - |

| -CH₂Br | ~4.7 | ~30 |

| C2 (thiazole ring) | - | ~152 |

| C4 (thiazole ring) | - | ~148 |

| C5 (thiazole ring) | - | ~115 |

| -C H₂Br | - | ~30 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

C-H stretching (aromatic): Around 3100-3000 cm⁻¹ for the C-H bonds on the thiazole ring.

C=N stretching: A strong absorption in the region of 1650-1550 cm⁻¹ is characteristic of the carbon-nitrogen double bond within the thiazole ring.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1600-1400 cm⁻¹ region.

C-Br stretching: A band in the lower frequency region, typically around 600-500 cm⁻¹, corresponding to the carbon-bromine bond of the bromomethyl group.

C-S stretching: This vibration for the thiazole ring usually appears in the fingerprint region and can be difficult to assign definitively but is expected around 800-600 cm⁻¹.

For comparison, the IR spectrum of the parent thiazole molecule shows a moderate band at 1496 cm⁻¹ and a sharp band at 1580 due to C-N and C=C stretching frequencies, respectively. researchgate.net

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| C=N (Thiazole) | Stretching | 1650 - 1550 |

| C=C (Thiazole) | Stretching | 1600 - 1400 |

| C-H (in-plane) | Bending | 1250 - 1000 |

| C-S (Thiazole) | Stretching | 800 - 600 |

| C-Br | Stretching | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Thiazole and its derivatives typically exhibit absorption maxima in the UV region. For a series of 5-aminothiazoles, absorption maxima were observed at approximately λ = 358-410 nm. researchgate.net The introduction of a bromomethyl group at the 4-position is not expected to dramatically shift the absorption maximum compared to the parent thiazole, though some bathochromic or hypsochromic shift may be observed.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected, and due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2 peaks of nearly equal intensity) would be observed.

Common fragmentation pathways for thiazole derivatives can involve the cleavage of the thiazole ring or the loss of substituents. For this compound, a prominent fragmentation would likely be the loss of the bromine radical (Br•) to form a stable thiazol-4-ylmethyl cation. Another possible fragmentation is the loss of the entire bromomethyl group. The fragmentation pattern for a series of thiazole derivatives showed that the molecular ion of 5-(4-alkylphenyl)-2-amino-thiazole underwent fragmentation to produce the molecular ion of 5-(4-alkylphenyl)-2-amino-thiazole. researchgate.net

Table 3: Expected Key Ions in the Mass Spectrum of this compound

| m/z Value | Ion Structure | Description |

|---|---|---|

| 177/179 | [C₄H₄BrNS]⁺ | Molecular ion peak (M⁺) with bromine isotope pattern |

| 98 | [C₄H₄NS]⁺ | Fragment from loss of Br radical |

| 97 | [C₄H₃NS]⁺ | Fragment from loss of HBr |

Diffraction Techniques

Diffraction techniques are used to determine the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SC-XRD) for Structural Elucidation

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths, bond angles, and crystal packing. To perform SC-XRD, a suitable single crystal of the compound is required.

Chromatographic Methods (e.g., LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the analysis of this compound and its derivatives, offering both separation and sensitive detection. The coupling of High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with mass spectrometry provides a powerful tool for identification and quantification.

In the analysis of thiazole derivatives, LC-MS is frequently employed. For instance, high-resolution mass spectra (HRMS) of newly synthesized thiazole-based stilbene analogs have been successfully determined using an LCMS-IT-TOF (Ion Trap-Time of Flight) mass spectrometer equipped with an electrospray ionization (ESI) source. nih.gov This approach provides highly accurate mass measurements, which are critical for confirming elemental composition.

For quantitative analysis, particularly for detecting impurities, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) offers exceptional sensitivity and selectivity. oaji.net A validated method for quantifying the related impurity 2-isopropyl-4-(chloromethyl)thiazole in the antiretroviral drug Ritonavir highlights the capabilities of this technique. oaji.net The use of Multiple Reaction Monitoring (MRM) mode allows for trace-level analysis, which is essential for controlling potentially genotoxic impurities. oaji.net The chromatographic separation in such methods is typically achieved on reverse-phase columns, like a high-strength silica (B1680970) (HSS) T3 column, using a gradient elution with a mobile phase consisting of aqueous formic acid and an organic solvent like methanol (B129727) or acetonitrile. oaji.net

| Parameter | Condition |

|---|---|

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | AQUITY UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and methanol |

| Flow Rate | 0.3 mL/min |

| Detection | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

Advanced Analytical Methods for Purity and Isomeric Analysis

Beyond routine chromatographic separation, advanced analytical methods are essential for unequivocally determining the purity and isomeric integrity of this compound derivatives. These methods are particularly important in synthetic chemistry, where reaction pathways can lead to multiple isomers or side products.

For routine purity assessment, Thin-Layer Chromatography (TLC) is often used as a quick and effective method to check the progress of reactions and the purity of the resulting compounds. mdpi.comresearchgate.net However, for rigorous purity analysis and the quantification of impurities, validated chromatographic methods like the UPLC-MS/MS technique described previously are required. oaji.net

The structural elucidation of isomers is a significant challenge in the synthesis of thiazole derivatives. mdpi.com When reactions, such as the cyclization of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, can produce multiple possible isomers, spectral data becomes critical for distinguishing the actual product. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H-NMR) and carbon-13 (¹³C-NMR), is a powerful tool for this purpose. mdpi.com Specific chemical shifts can provide definitive structural information. For example, in the synthesis of an imidazothiazole derivative, the observation of a singlet for the imidazole (B134444) proton at a high chemical shift (δ = 8.20 ppm) indicated that the proton was adjacent to an sp³ hybridized nitrogen atom, confirming the formation of isomer 6A over 6B. mdpi.com Similarly, a characteristic ¹³C-NMR signal for a carbonyl group carbon (C=O) at δ 166.7 ppm was used to deduce the correct isomeric structure by indicating its adjacency to an sp³ nitrogen atom. mdpi.com

| Isomer Pair | Analytical Technique | Key Spectral Data | Conclusion |

|---|---|---|---|

| Imidazothiazole Isomers (6A vs. 6B) | ¹H-NMR | Singlet at δ = 8.20 ppm | High chemical shift confirmed the imidazole proton was adjacent to an sp³ nitrogen, identifying the product as isomer 6A. |

| Benzimidazo[2,1-b]thiazole Isomers (7A vs. 7B) | ¹H-NMR | Singlet at δ = 8.76 ppm | Characteristic signal for the imidazole-H proton confirmed the structure as isomer 7A. |

| Thiazolyl-pyrimidine thione Isomers (17A/17C vs. 17B) | ¹³C-NMR | Signal for C=O at δ 166.7 ppm | Indicated the carbonyl group was adjacent to an sp³ nitrogen, ruling out isomer 17B. |

These advanced analytical strategies, combining high-resolution chromatography with sophisticated spectrometric techniques, are fundamental to ensuring the quality, purity, and structural correctness of this compound and its complex derivatives.

Biological and Medicinal Chemistry Applications of 4 Bromomethyl Thiazole Derivatives

Antimicrobial Activity

The thiazole (B1198619) nucleus is a cornerstone in the development of antimicrobial agents, and derivatives of 4-(bromomethyl)thiazole are no exception. These compounds have shown promise in combating both bacterial and fungal pathogens, addressing the urgent need for new antimicrobial therapies in the face of rising drug resistance.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria

Derivatives of this compound have demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com The versatility of the thiazole ring allows for structural modifications that can enhance potency and broaden the spectrum of activity. biointerfaceresearch.com

For instance, a series of novel thiazole derivatives incorporating a this compound moiety have been synthesized and evaluated for their antibacterial potential. These compounds have shown notable inhibitory effects against pathogenic bacteria, underscoring the importance of this chemical scaffold in the development of new antibacterial agents. biointerfaceresearch.com The presence of the bromomethyl group provides a reactive site for further chemical modifications, allowing for the generation of diverse libraries of compounds with potentially improved antibacterial profiles.

Some thiazole-quinolinium derivatives have demonstrated potent bactericidal activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as some Gram-negative organisms like NDM-1 Escherichia coli. rsc.org

The antibacterial mechanism of action for some thiazole derivatives has been linked to the inhibition of essential bacterial enzymes. nih.gov For example, certain thiazole compounds have been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are crucial for DNA replication and repair. nih.govnih.gov The inhibition of these enzymes leads to the disruption of bacterial cell division and ultimately cell death.

Specifically, some thiazole-quinolinium derivatives have been shown to interfere with the formation of the Z-ring by stimulating the polymerization of the FtsZ protein in bacterial cells. rsc.org This disruption of a crucial step in bacterial cell division is a key aspect of their antibacterial activity. rsc.org The interaction with these biological targets highlights the potential for developing selective and potent antibacterial agents based on the this compound scaffold.

Structure-activity relationship (SAR) studies have provided valuable insights into the design of more potent antibacterial agents derived from this compound. These studies have shown that the nature and position of substituents on the thiazole ring can significantly influence antibacterial activity. kcl.ac.uknih.gov

For example, the introduction of different aryl or heterocyclic moieties at various positions on the thiazole nucleus can modulate the compound's potency and spectrum of activity. nih.gov In a study of linezolid (B1675486) analogues, a compound containing a bromomethyl thiazole group retained some antibacterial activity, suggesting the importance of this substituent. kcl.ac.uk However, further modifications to the thiazole ring, such as the removal of the bromine or methyl groups, did not significantly alter the activity against Gram-positive strains, indicating that the core thiazole ring itself is a key contributor to the antibacterial effect in that particular series. kcl.ac.uk

The presence of an electron-withdrawing group at the para-position of a phenyl ring directly attached to the thiazole has been shown to result in good antibacterial activity. nih.gov This highlights the electronic properties of the substituents as a critical factor in the antibacterial efficacy of these derivatives.

Antifungal Efficacy

In addition to their antibacterial properties, derivatives of this compound have also demonstrated significant antifungal activity. nih.govnih.gov The thiazole scaffold is present in several clinically used antifungal drugs, and research continues to explore new derivatives with improved efficacy and a broader spectrum of action. globalresearchonline.net

A series of newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives showed very strong antifungal effects against clinical isolates of Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The Minimum Fungicidal Concentration (MFC) values were typically 2- to 4-fold higher than the MIC values. nih.gov The high lipophilicity of these derivatives was correlated with their potent antifungal activity. nih.govnih.gov

The mechanism of action for some of these antifungal thiazole derivatives may involve disruption of the fungal cell wall and/or cell membrane. nih.govnih.gov This is supported by experiments showing that the presence of sorbitol, an osmotic protectant, significantly increases the MIC values of the compounds, suggesting interference with cell wall integrity. nih.gov

Anticancer and Cytotoxic Activities

The thiazole moiety is a key structural feature in a number of anticancer drugs, and derivatives of this compound have been a focus of research for the development of new therapeutic agents. nih.govglobalresearchonline.netmdpi.comresearchgate.netnih.gov These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, often through mechanisms that involve the induction of apoptosis and cell cycle arrest. mdpi.com

Inhibitory Activity Against Cancer Cell Lines

Numerous studies have demonstrated the potent inhibitory activity of this compound derivatives against various human cancer cell lines. nih.govmdpi.com For instance, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized and evaluated for their in vitro anticancer activity against the estrogen receptor-positive human breast adenocarcinoma cell line (MCF-7). nih.gov One compound from this series exhibited significant anticancer activity, with an IC50 value of 10.5 μM, which was comparable to the standard drug, 5-fluorouracil (B62378) (IC50 = 5.2 μM). nih.gov

In another study, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were synthesized. mdpi.com Among these, compound 4c was found to be the most active, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM against MCF-7 and HepG2 (liver cancer) cell lines, respectively. mdpi.com This compound also demonstrated inhibitory activity against VEGFR-2, a key target in angiogenesis. mdpi.com Furthermore, it was shown to induce cell cycle arrest at the G1/S phase and promote apoptosis in MCF-7 cells. mdpi.com

The cytotoxic effects of these compounds are often attributed to their ability to interfere with critical cellular processes in cancer cells, leading to cell death. mdpi.com The diverse biological activities of this compound derivatives make them a promising platform for the development of novel anticancer therapies.

Inhibitory Activity of this compound Derivatives Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| p2 | MCF-7 | 10.5 | nih.gov |

| 4b | MCF-7 | 31.5 ± 1.91 | mdpi.com |

| 4b | HepG2 | 51.7 ± 3.13 | mdpi.com |

| 4c | MCF-7 | 2.57 ± 0.16 | mdpi.com |

| 4c | HepG2 | 7.26 ± 0.44 | mdpi.com |

| 5 | MCF-7 | 28.0 ± 1.69 | mdpi.com |

| 5 | HepG2 | 26.8 ± 1.62 | mdpi.com |

This table presents a selection of reported IC50 values for different this compound derivatives against various cancer cell lines. The data highlights the potent cytotoxic activity of these compounds.

DNA Topoisomerase IB Inhibition

DNA topoisomerase I (Top1) is a crucial enzyme in cellular metabolism that regulates DNA topology, making it an effective target for anticancer agents. nih.gov A series of novel thiazole-based stilbene (B7821643) analogs, derived from a 4-(halophenyl)thiazole scaffold, have been synthesized and evaluated for their ability to inhibit this enzyme. nih.gov

In Top1-mediated relaxation assays, these compounds displayed a range of inhibitory activities. nih.gov Notably, the compound (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole demonstrated potent Top1 inhibition, with an activity level comparable to that of the well-known Top1 inhibitor, Camptothecin (CPT). nih.gov Furthermore, many of these derivatives exhibited significant cytotoxicity against human cancer cell lines, as highlighted in the table below. nih.gov

| Compound | Target Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|

| (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (8) | MCF-7 (Breast Cancer) | 0.78 | nih.gov |

| (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole (11) | HCT116 (Colon Cancer) | 0.62 | nih.gov |

Mechanistic Insights into Anticancer Action

The anticancer effects of this compound derivatives are attributed to several cellular mechanisms, primarily the induction of cell cycle arrest and apoptosis (programmed cell death). mdpi.comnih.govnih.gov

One study focused on a novel series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones, where a specific derivative, compound 4c, was identified as the most active. mdpi.comresearchgate.net This compound exhibited potent antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com Further investigation into its mechanism revealed that compound 4c induced cell cycle arrest at the G1/S phase in MCF-7 cells. mdpi.com It significantly increased the accumulation of cancer cells in the pre-G1 phase to 37.36%, compared to just 2.02% in untreated cells. mdpi.com

Moreover, compound 4c was shown to be a potent inducer of apoptosis. mdpi.comresearchgate.net In treated MCF-7 cells, the percentage of early apoptosis increased to 22.39% (from 0.51% in controls) and late apoptosis increased to 9.51% (from 0.29% in controls). mdpi.comresearchgate.net Other research has corroborated these findings, showing that different thiazole derivatives can influence DNA fragmentation and mitochondrial depolarization, key events in the apoptotic cascade. nih.gov

Molecular Docking Studies in Anticancer Drug Design

Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein, providing critical insights for drug design. niscair.res.in This method has been widely applied to understand how this compound derivatives interact with key proteins involved in cancer progression. mdpi.comresearchgate.net

For instance, the potent Top1 inhibitor, (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole, was studied via molecular docking to elucidate its binding mode with the Top1-DNA complex. nih.gov In another study, docking simulations were performed for the highly active compound 4c against several key cancer-related proteins, including:

Aromatase

Epidermal Growth Factor Receptor (EGFR)

Cyclin-Dependent Kinase 2 (CDK2)

B-cell lymphoma 2 (Bcl-2) mdpi.comresearchgate.net

The results showed that compound 4c exhibited good docking scores and a promising binding affinity toward the active sites of these proteins, which supports the experimental findings of its cytotoxic activity. mdpi.comresearchgate.net Such studies are invaluable for predicting the anticancer potential of new derivatives and for guiding the synthesis of more effective and selective therapeutic agents. niscair.res.in

Antitubercular Activity

The rise of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. The thiazole nucleus is considered a promising scaffold in the development of new agents to combat tuberculosis. nih.govdntb.gov.ua

Researchers have synthesized and screened numerous thiazole-containing hybrids for their potential as anti-TB drugs. nih.gov For example, a series of coumarin-tagged thiazole derivatives were evaluated for their in-vitro antitubercular activity using the Alamar Blue Assay method. espublisher.com One compound, 7f, which incorporates a coumarin-fused thiazole structure, demonstrated a potent minimum inhibitory concentration (MIC) of 1.6 μg/ml, which was superior to the standard drugs isoniazid (B1672263) and pyrazinamide (B1679903) (MIC of 3.125 μg/mL). espublisher.com The development of such hybrid molecules is a key strategy in the ongoing search for more effective treatments for tuberculosis. nih.gov

Antiviral Activity

Thiazole derivatives have demonstrated a broad spectrum of antiviral activities, making them a significant area of research in the development of new antiviral therapies. nih.govijpsr.com Patent literature reviews have highlighted the activity of these compounds against a wide range of viruses, including influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov